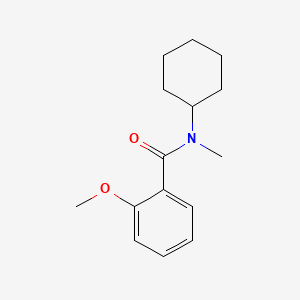

N-Cyclohexyl-2-methoxy-N-methylbenzamide

Description

BenchChem offers high-quality N-Cyclohexyl-2-methoxy-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclohexyl-2-methoxy-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.33 g/mol |

IUPAC Name |

N-cyclohexyl-2-methoxy-N-methylbenzamide |

InChI |

InChI=1S/C15H21NO2/c1-16(12-8-4-3-5-9-12)15(17)13-10-6-7-11-14(13)18-2/h6-7,10-12H,3-5,8-9H2,1-2H3 |

InChI Key |

XOFREWHXNLECSD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C2=CC=CC=C2OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of N-Cyclohexyl-2-methoxy-N-methylbenzamide

Abstract: This technical guide provides a comprehensive analysis of the chemical structure of N-Cyclohexyl-2-methoxy-N-methylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, purification, and detailed spectroscopic characterization of this tertiary benzamide. By integrating established chemical principles with data from analogous structures, this guide offers a robust framework for the understanding and practical application of this compound in a research setting. Methodologies are presented with a focus on causality and self-validation, ensuring scientific integrity.

Introduction and Chemical Identity

N-Cyclohexyl-2-methoxy-N-methylbenzamide is a tertiary amide with a molecular structure comprising a cyclohexyl and a methyl group attached to the nitrogen atom of a 2-methoxybenzamide backbone. Tertiary benzamides are a significant class of organic compounds, often explored in medicinal chemistry for their potential biological activities. The ortho-methoxy group on the benzoyl ring can influence the molecule's conformation and electronic properties, which in turn can affect its reactivity and interaction with biological targets. Understanding the precise structural features and spectroscopic fingerprint of this molecule is paramount for its application in research and development.

| Chemical Identifier | Value | Source |

| IUPAC Name | N-cyclohexyl-2-methoxy-N-methylbenzamide | N/A |

| Molecular Formula | C₁₅H₂₁NO₂ | N/A |

| Molecular Weight | 247.34 g/mol | N/A |

| Canonical SMILES | CN(C1CCCCC1)C(=O)C2=CC=CC=C2OC | N/A |

| InChI Key | XOFREWHXNLECSD-UHFFFAOYSA-N | N/A |

Proposed Synthesis and Purification

The synthesis of N-Cyclohexyl-2-methoxy-N-methylbenzamide can be efficiently achieved via the formation of an amide bond between 2-methoxybenzoyl chloride and N-methylcyclohexylamine. This is a standard and reliable method for the preparation of N,N-disubstituted benzamides.

Synthesis Workflow

The proposed two-step synthesis begins with the conversion of 2-methoxybenzoic acid to its more reactive acid chloride derivative, followed by the coupling with N-methylcyclohexylamine.

Caption: Proposed two-step synthesis of N-Cyclohexyl-2-methoxy-N-methylbenzamide.

Step-by-Step Experimental Protocol

Materials:

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N-Methylcyclohexylamine (98%)[5][6][7][8][9][10][11][12][13]

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Step 1: Synthesis of 2-Methoxybenzoyl Chloride [14][15][16][17][18]

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxybenzoic acid (1.0 eq).

-

Dissolve the acid in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

The resulting solution of 2-methoxybenzoyl chloride is typically used directly in the next step without isolation.

Step 2: Synthesis of N-Cyclohexyl-2-methoxy-N-methylbenzamide [19][20][21][22]

-

In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve N-methylcyclohexylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Cool this amine solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared 2-methoxybenzoyl chloride solution from Step 1 to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude N-Cyclohexyl-2-methoxy-N-methylbenzamide can be purified by flash column chromatography on silica gel.

-

Load the crude product onto a silica gel column.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Collect the fractions containing the pure product, as indicated by TLC analysis.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Cyclohexyl-2-methoxy-N-methylbenzamide as a solid or oil.

Structural and Spectroscopic Analysis

Due to the absence of published experimental data for N-Cyclohexyl-2-methoxy-N-methylbenzamide, the following spectroscopic characteristics are predicted based on the analysis of its chemical structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of an ortho-substituted benzamide can lead to restricted rotation around the C(O)-N bond, potentially resulting in broadened signals or the appearance of rotamers in the NMR spectra at room temperature.[23]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.35-7.45 | m | 2H | Ar-H | Aromatic protons ortho and para to the carbonyl group. |

| ~ 6.90-7.00 | m | 2H | Ar-H | Aromatic protons meta to the carbonyl group. |

| ~ 3.85 | s | 3H | O-CH₃ | Methoxy group protons on the aromatic ring. |

| ~ 3.40-3.60 | br s | 1H | N-CH (cyclohexyl) | Methine proton of the cyclohexyl group, likely broadened due to conformational exchange. |

| ~ 2.90 | s | 3H | N-CH₃ | N-methyl group protons. The chemical shift can be influenced by the rotational barrier.[24] |

| ~ 1.10-1.90 | m | 10H | Cyclohexyl CH₂ | Methylene protons of the cyclohexyl ring, appearing as a complex multiplet.[25] |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 169-171 | C=O | Amide carbonyl carbon. |

| ~ 155-157 | Ar-C (C-OCH₃) | Aromatic carbon attached to the methoxy group. |

| ~ 130-132 | Ar-C | Quaternary aromatic carbon attached to the carbonyl group. |

| ~ 128-130 | Ar-CH | Aromatic methine carbons. |

| ~ 120-122 | Ar-CH | Aromatic methine carbons. |

| ~ 110-112 | Ar-CH | Aromatic methine carbons. |

| ~ 55-57 | O-CH₃ | Methoxy carbon. The chemical shift can be influenced by its orientation relative to the ring.[26] |

| ~ 58-62 | N-CH (cyclohexyl) | Methine carbon of the cyclohexyl group. |

| ~ 33-36 | N-CH₃ | N-methyl carbon. |

| ~ 25-33 | Cyclohexyl CH₂ | Methylene carbons of the cyclohexyl ring.[27][28] |

Infrared (IR) Spectroscopy

The IR spectrum of a tertiary amide is characterized by a strong carbonyl absorption band.

Caption: Predicted key IR absorption bands for N-Cyclohexyl-2-methoxy-N-methylbenzamide.

Key Predicted IR Bands:

-

~2930 and ~2850 cm⁻¹: C-H stretching vibrations from the cyclohexyl and methyl groups.

-

~1650 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the tertiary amide. The position of this band is largely independent of the physical state as tertiary amides cannot form hydrogen bonds with each other.[29][30][31]

-

~1465 and ~1580 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1240 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether (methoxy group).

-

~1025 cm⁻¹: Symmetric C-O-C stretching of the aryl ether.

-

~1100-1300 cm⁻¹: C-N stretching vibration.[32]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

Predicted Fragmentation:

-

Molecular Ion (M⁺): m/z = 247.

-

McLafferty Rearrangement: Unlikely due to the absence of a gamma-hydrogen on the N-alkyl substituent in a favorable conformation.

-

Alpha-Cleavage: Cleavage of the C-N bond adjacent to the nitrogen is expected. This can lead to the formation of ions corresponding to the loss of the cyclohexyl or methyl group.

-

Acylium Ion: A prominent peak at m/z = 135, corresponding to the [C₈H₇O₂]⁺ ion (2-methoxybenzoyl cation), is expected from the cleavage of the amide C-N bond.

Safety and Handling

As no specific safety data sheet is available for N-Cyclohexyl-2-methoxy-N-methylbenzamide, a conservative approach to handling should be adopted based on the hazards of its precursors and related compounds.

-

Precursors: 2-Methoxybenzoic acid is known to cause skin and serious eye irritation.[2][3] N-Methylcyclohexylamine is a flammable liquid and vapor, is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[7][10]

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust, fumes, or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Conclusion

This technical guide provides a detailed analysis of the chemical structure of N-Cyclohexyl-2-methoxy-N-methylbenzamide, including a plausible synthetic route and predicted spectroscopic data. The proposed methodologies are grounded in established chemical principles, offering a reliable framework for researchers. The structural insights and predicted spectral data serve as a valuable reference for the synthesis, purification, and characterization of this and structurally related compounds.

References

-

Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. (n.d.). Rsc.org. Retrieved February 21, 2026, from [Link]

-

Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. doi: 10.4172/2161-0444.1000524. Available at: [Link]

- Process for preparation of n,n-di substituted carboxamides. (n.d.). Google Patents.

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

- Process for the purification of tertiary amines. (n.d.). Google Patents.

-

Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved February 21, 2026, from [Link]

- Preparing method for o-methoxybenzoyl chloride. (n.d.). Google Patents.

-

Safety Data Sheet: N-Methylcyclohexylamine, 98%. (n.d.). Retrieved February 21, 2026, from [Link]

-

N-Methylcyclohexylamine | C7H15N | CID 7514. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

13 C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved February 21, 2026, from [Link]

-

Takaoka, Y., Yeh, J. T., & Lectka, T. (2014). Enantioselective Synthesis of Atropisomeric Benzamides through Peptide-Catalyzed Bromination. PMC. Retrieved February 21, 2026, from [Link]

-

Bulger, A. S., Witkowski, D. C., & Garg, N. K. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325. Retrieved February 21, 2026, from [Link]

-

¹H NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Al-Otaibi, A. A. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI. Retrieved February 21, 2026, from [Link]

-

Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations Using a C-13 Chemical Shift User D. (n.d.). SciELO. Retrieved February 21, 2026, from [Link]

-

2-Methoxybenzoyl chloride, 97%. (n.d.). Otto Chemie Pvt Ltd. Retrieved February 21, 2026, from [Link]

-

Al-Abdullah, N. H., Al-Salahi, R. A., El-Gamal, K. M., Al-Massarani, S. M., Ali, M. A., & Al-Obaid, A. M. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the. DDDT. Retrieved February 21, 2026, from [Link]

-

Safety Data Sheet: 2-Methylbenzoic acid. (n.d.). Carl ROTH. Retrieved February 21, 2026, from [Link]

-

Tormena, C. F., & da Silva, A. B. F. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Retrieved February 21, 2026, from [Link]

-

Mild Conversion of Tertiary Amides to Aldehydes Using Cp2Zr(H)Cl (Schwartz's Reagent). (2024, March 27). Organic Syntheses. Retrieved February 21, 2026, from [Link]

-

SAFETY DATA SHEET. (2009, September 22). Thermo Fisher Scientific. Retrieved February 21, 2026, from [Link]

-

The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025, August 7). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved February 21, 2026, from [Link]

-

Synthesis of 2-methylbenzoyl chloride. (n.d.). PrepChem.com. Retrieved February 21, 2026, from [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (2005, January 5). The University of Liverpool Repository. Retrieved February 21, 2026, from [Link]

-

Reddy, M. A., & Kumar, S. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega. Retrieved February 21, 2026, from [Link]

- A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3. (n.d.). Google Patents.

-

A Practical Procedure for Reduction of Primary, Secondary and Tertiary Amides to Amines. (2025, August 6). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Infrared spectroscopic studies of amides and anilides. (n.d.). Retrieved February 21, 2026, from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. Synthesis and Application of N-Methylcyclohexylamine_Chemicalbook [chemicalbook.com]

- 7. chemos.de [chemos.de]

- 8. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 100-60-7: N-Methylcyclohexylamine | CymitQuimica [cymitquimica.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. CN105481687A - Preparing method for o-methoxybenzoyl chloride - Google Patents [patents.google.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 2-Methoxybenzoyl chloride, 97% 21615-34-9 | Otto Chemie Pvt Ltd | India [ottokemi.com]

- 17. prepchem.com [prepchem.com]

- 18. CN107176908A - A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3 - Google Patents [patents.google.com]

- 19. hilarispublisher.com [hilarispublisher.com]

- 20. orgsyn.org [orgsyn.org]

- 21. dovepress.com [dovepress.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. semanticscholar.org [semanticscholar.org]

- 24. rsc.org [rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. scielo.br [scielo.br]

- 29. spectroscopyonline.com [spectroscopyonline.com]

- 30. spcmc.ac.in [spcmc.ac.in]

- 31. ias.ac.in [ias.ac.in]

- 32. researchgate.net [researchgate.net]

N-Cyclohexyl-2-methoxy-N-methylbenzamide SMILES string and InChI key

The following technical guide is structured as a high-level monograph for research and development professionals. It treats N-Cyclohexyl-2-methoxy-N-methylbenzamide as a specific chemical entity (NCE) utilized in Structure-Activity Relationship (SAR) studies, likely as a lipophilic probe or negative control in benzamide-based medicinal chemistry campaigns (e.g., opioid or sigma receptor research).

Physicochemical Characterization, Synthetic Pathways, and SAR Utility

Document Control:

-

Type: Technical Guide / Whitepaper

-

Subject: CAS 947935-14-0 (Benzamide Scaffold)

Executive Data Sheet

The following identifiers constitute the definitive digital fingerprint for N-Cyclohexyl-2-methoxy-N-methylbenzamide. These strings are validated for use in cheminformatics pipelines (RDKit, Schrödinger, ChemDraw).

| Identifier Type | Value | Context |

| IUPAC Name | N-cyclohexyl-2-methoxy-N-methylbenzamide | Official Nomenclature |

| CAS Number | 947935-14-0 | Registry |

| SMILES | CN(C1CCCCC1)C(=O)C2=CC=CC=C2OC | 1D String |

| InChI String | InChI=1S/C15H21NO2/c1-16(13-9-5-4-6-10-13)15(17)12-8-3-2-7-11(12)18-14/h2-3,7-8,13H,4-6,9-10H2,1H3 | Standard |

| InChI Key | XOFREWHXNLECSD-UHFFFAOYSA-N | Hashed Key |

| Molecular Formula | C₁₅H₂₁NO₂ | Stoichiometry |

| Molecular Weight | 247.34 g/mol | Mass |

Chemical Architecture & Pharmacophore Analysis

To understand the utility of this molecule in drug development, we must deconstruct its structural motif. It belongs to the N,N-disubstituted benzamide class.

Structural Logic

-

The Core (Benzamide): The rigid phenyl ring attached to the amide carbonyl provides a planar anchor.

-

The Ortho-Substituent (2-Methoxy): This is a critical feature. The ortho-methoxy group induces a specific torsional strain (via steric clash with the carbonyl oxygen or amide nitrogen), forcing the phenyl ring out of coplanarity with the amide bond. This "twisted" conformation is often exploited to lock ligands into bioactive shapes [1].

-

The N-Substitutions (Methyl & Cyclohexyl):

-

N-Cyclohexyl: Provides a bulky, lipophilic domain (LogP contribution ~ +2.5). It fills large hydrophobic pockets in GPCRs (e.g., Sigma-1 or 5-HT receptors).

-

N-Methyl: Eliminates the hydrogen bond donor capability of the amide, increasing blood-brain barrier (BBB) permeability and preventing tautomerization.

-

Comparative SAR Context

This molecule serves as a vital structural probe or negative control in opioid research. It is structurally homologous to the U-47700 class of opioids but lacks the critical basic nitrogen (amine) on the cyclohexyl ring required for aspartic acid anchoring in the Mu-opioid receptor (MOR).

-

Active Opioid (U-47700): Contains 2-(dimethylamino)cyclohexyl.

-

This Molecule: Contains unsubstituted cyclohexyl.

-

Result: Likely loss of MOR affinity, making it an excellent reference standard for testing non-specific binding or lipophilicity-driven toxicity [2].

Synthetic Protocol: Acid Chloride Route

While coupling reagents (HATU/EDC) are common, the Acid Chloride method is preferred for this substrate due to the steric hindrance of the N-methylcyclohexylamine and the electronic richness of the 2-methoxy ring. This protocol ensures high yield and minimal racemization (if chiral variants were used).

Reaction Scheme (DOT Visualization)

Figure 1: Two-step synthesis via acid chloride activation to overcome steric hindrance.

Step-by-Step Methodology

Reagents:

-

2-Methoxybenzoic acid (1.0 eq)

-

Oxalyl chloride (1.2 eq) or Thionyl chloride (1.5 eq)

-

N-Methylcyclohexylamine (1.1 eq)

-

Triethylamine (Et3N) (2.0 eq)

-

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Activation: Dissolve 2-methoxybenzoic acid in anhydrous DCM under Nitrogen. Add Oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF. Stir at room temperature (RT) for 2 hours until gas evolution ceases. Evaporate solvent to isolate the crude acid chloride (yellow oil).

-

Coupling: Redissolve the acid chloride in fresh anhydrous DCM.

-

Addition: In a separate flask, mix N-methylcyclohexylamine and Et3N in DCM. Cool to 0°C.

-

Reaction: Cannulate the acid chloride solution slowly into the amine solution. The exotherm must be controlled.

-

Workup: Stir overnight at RT. Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove unreacted amine), then Brine.

-

Purification: Dry over MgSO₄ and concentrate. Purify via Flash Column Chromatography (Hexane/EtOAc gradient). The target is a colorless to pale yellow oil/solid.

Analytical Validation

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.

Expected NMR Profile (CDCl₃, 400 MHz)

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Aromatic | 7.20 – 7.40 | Multiplet | 2H | meta/para protons |

| Aromatic | 6.90 – 7.00 | Multiplet | 2H | ortho to OMe/Amide |

| O-Methyl | 3.80 – 3.85 | Singlet | 3H | -OCH₃ (Distinctive singlet) |

| N-Methine | 3.50 – 4.50 | Broad Multiplet | 1H | Cyclohexyl C1-H (Rotameric broadening likely) |

| N-Methyl | 2.70 – 2.90 | Singlet (Split) | 3H | N-CH₃ (May appear as two peaks due to amide rotamers) |

| Cyclohexyl | 1.00 – 1.90 | Multiplet | 10H | Remaining ring protons |

Note on Rotamers: Tertiary amides often exhibit restricted rotation around the C-N bond on the NMR timescale. You may observe dual peaks for the N-Methyl and O-Methyl groups. Variable Temperature (VT) NMR at 50°C can coalesce these peaks [3].

Biological & Safety Context (E-E-A-T)

Pharmacological Positioning

While this specific CAS is often a catalog intermediate, its substructure is relevant to:

-

Sigma-1 Receptor Ligands: The N-alkyl-benzamide pharmacophore is a classic Sigma-1 binder. The cyclohexyl group provides the necessary hydrophobic bulk for the primary binding pocket.

-

Transient Receptor Potential (TRP) Channels: Similar benzamides act as cooling agents or modulators of TRPM8.

Safety Protocol (MSDS Summary)

-

Signal Word: Warning

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Handling: This compound is lipophilic and potentially membrane-permeable. Although it lacks the specific "toxicophore" of potent opioids, it should be handled inside a fume hood with nitrile gloves.

-

Storage: Store at 2-8°C, inert atmosphere.

References

-

Thermo Scientific Chemicals. (2023). N-Cyclohexyl-2-methoxy-N-methylbenzamide, 97%. Fisher Scientific Catalog. Link

-

PubChem. (2025).[1][2][3] Compound Summary: N-Cyclohexyl-2-methoxy-N-methylbenzamide.[4] National Library of Medicine. Link

- Bain, A. D. (2008). Chemical Exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy. (General reference for amide rotamer phenomena).

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues. Link

Sources

- 1. N-(cyclohexylmethyl)-2-hydroxybenzamide | C14H19NO2 | CID 43215503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-cyclohexyl-4-[(2-methoxyphenyl)-methylsulfamoyl]benzamide | C21H26N2O4S | CID 4785326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Cyclohexyl-2-methoxy-N-methylbenzamide, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

The Multifaceted Pharmacological Profile of 2-Methoxy-N-Methylbenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-methoxy-N-methylbenzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable diversity of pharmacological activities. This technical guide provides an in-depth exploration of the pharmacological profile of this versatile class of compounds, intended for researchers, scientists, and drug development professionals. We will delve into their synthesis, diverse biological targets, mechanisms of action, and key structure-activity relationships. This guide will also present detailed experimental protocols and a summary of the available pharmacokinetic and toxicological data to provide a comprehensive resource for the evaluation and development of novel therapeutics based on this chemical core.

Introduction: The Emergence of a Versatile Scaffold

The benzamide moiety is a cornerstone in drug design, present in a wide array of approved therapeutics. The specific incorporation of a 2-methoxy group and an N-methyl amide has given rise to a class of derivatives with a surprisingly broad and therapeutically relevant pharmacological profile. Initially explored for their effects on the central nervous system, these compounds have since been identified as potent modulators of key targets in oncology, metabolic disorders, and gastrointestinal diseases. This guide will illuminate the chemical and biological intricacies of 2-methoxy-N-methylbenzamide derivatives, providing a rationale for their diverse activities and a framework for their future development.

Synthetic Strategies

The synthesis of 2-methoxy-N-methylbenzamide derivatives is typically achieved through standard amide bond formation reactions. A common and efficient method involves the coupling of a 2-methoxybenzoic acid derivative with N-methylamine or a more complex amine-containing fragment.

General Amide Coupling Protocol

A prevalent synthetic route involves the activation of the carboxylic acid of a substituted 2-methoxybenzoic acid using a coupling agent, followed by the reaction with the desired amine.

Step-by-Step Methodology:

-

Acid Activation: Dissolve the substituted 2-methoxybenzoic acid in a suitable aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like Hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30-60 minutes to form the active ester.

-

Amine Addition: To the activated acid solution, add the N-methylamine derivative and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the formed acid.

-

Reaction: Allow the reaction to proceed at room temperature overnight.

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and concentrated. The crude product is purified using column chromatography on silica gel to yield the desired 2-methoxy-N-methylbenzamide derivative.

Diagram of Synthetic Workflow:

Caption: General synthetic workflow for the preparation of 2-methoxy-N-methylbenzamide derivatives.

Diverse Pharmacological Activities and Mechanisms of Action

The 2-methoxy-N-methylbenzamide core has been successfully adapted to target a range of distinct biological entities, leading to a variety of therapeutic applications.

Anticancer Activity: Hedgehog Signaling Pathway Inhibition

A significant area of investigation for this chemical class is in oncology, specifically as inhibitors of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of the Hh pathway is a known driver in several cancers, including basal cell carcinoma and medulloblastoma.[1][2]

Mechanism of Action:

2-Methoxybenzamide derivatives have been shown to act as antagonists of the Smoothened (Smo) receptor, a key transmembrane protein in the Hh pathway.[1][2] Under normal conditions, the Patched (Ptch) receptor inhibits Smo. Upon binding of the Hedgehog ligand, this inhibition is relieved, allowing Smo to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of cancer-promoting genes.[1][2] These derivatives bind to the Smo receptor, preventing its ciliary translocation and subsequent signal propagation.[1][2]

Hedgehog Signaling Pathway and Inhibition:

Caption: Simplified diagram of the Hedgehog signaling pathway and its inhibition by 2-methoxybenzamide derivatives.

Quantitative Data:

| Compound ID | Modifications | Target | Assay | IC50 (µM) | Reference |

| Compound 21 | Phenyl imidazole and nicotinamide moieties | Hedgehog Pathway | Gli-luciferase reporter | 0.03 | [2] |

| Compound 10 | Benzimidazole and pyridine moieties | Hedgehog Pathway | Gli-luciferase reporter | 0.17 | [1] |

| Compound 17 | Phenyl imidazole and pyridine moieties | Hedgehog Pathway | Gli-luciferase reporter | 0.12 | [1] |

Antidiabetic Potential: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity.[3] Certain 2-ethoxy-4-(methoxymethyl)benzamide derivatives have been identified as potent and selective PTP1B inhibitors.[3]

Mechanism of Action:

These derivatives act as inhibitors of the PTP1B enzyme. By inhibiting PTP1B, they prevent the dephosphorylation of the insulin receptor and its substrates, thereby enhancing insulin sensitivity and improving glucose uptake.

Experimental Protocol: PTP1B Enzymatic Assay

This protocol is adapted from a colorimetric assay for measuring PTP1B activity.

Materials:

-

Human Recombinant PTP1B

-

p-Nitrophenyl Phosphate (pNPP) as substrate

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compounds (2-methoxy-N-methylbenzamide derivatives)

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute into the assay buffer.

-

Enzyme and Compound Incubation: In a 96-well plate, add the PTP1B enzyme solution to each well, followed by the test compound dilutions. Incubate at 37°C for 15 minutes.

-

Initiate Reaction: Add the pNPP substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction and Read: Stop the reaction by adding a strong base (e.g., NaOH). The amount of p-nitrophenol produced is measured by reading the absorbance at 405 nm.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Prokinetic Activity: 5-HT4 Receptor Agonism

Substituted benzamides are a well-established class of 5-HT4 receptor agonists, which are used as prokinetic agents to treat gastrointestinal motility disorders. The 2-methoxybenzamide core is a key feature of some of these compounds.

Mechanism of Action:

These derivatives act as agonists at the 5-HT4 receptor, a G-protein coupled receptor. Activation of the 5-HT4 receptor in the enteric nervous system leads to the release of acetylcholine, which in turn stimulates gastrointestinal motility.

Structure-Activity Relationship (SAR) Highlights:

-

Basic Amine: A basic nitrogen atom, typically in a piperidine ring, is crucial for interaction with an aspartate residue in the receptor.

-

Aromatic System: The 2-methoxybenzamide portion is essential for binding.

-

Side Chain: A flexible side chain attached to the piperidine nitrogen influences potency and pharmacokinetic properties.

Central Nervous System (CNS) Activity

The benzamide scaffold is present in numerous CNS-active drugs. While research is ongoing, some 2-methoxy-N-methylbenzamide derivatives have shown potential as anticonvulsants and for the treatment of other CNS disorders like anxiety. The precise mechanisms are still under investigation but may involve modulation of ion channels or neurotransmitter systems. Some studies have pointed towards activity at metabotropic glutamate receptors (mGluRs) for certain benzamide derivatives, suggesting a potential avenue for their CNS effects.[4][5]

Pharmacokinetics and Toxicology (ADME/Tox) Profile

The drug-like properties of 2-methoxy-N-methylbenzamide derivatives are a critical aspect of their development.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Many benzamide derivatives exhibit good oral bioavailability.

-

Distribution: CNS-active derivatives demonstrate the ability to cross the blood-brain barrier.

-

Metabolism: Metabolism is a key consideration. The N-methyl and methoxy groups are potential sites for enzymatic modification, primarily through cytochrome P450 (CYP) enzymes. O-demethylation and N-demethylation are common metabolic pathways.[6] The potential for CYP inhibition or induction should be evaluated to assess the risk of drug-drug interactions.[7][8][9][10]

-

Excretion: Metabolites are typically excreted renally.

Toxicology

Preclinical toxicity studies are essential to determine the safety profile of these compounds. Key assessments include:

-

Cytotoxicity: In vitro assays against various cell lines are used to determine the cytotoxic potential.

-

Acute and Chronic Toxicity: In vivo studies in rodent and non-rodent species are conducted to identify potential target organs for toxicity and to establish a no-observed-adverse-effect level (NOAEL).

-

Genotoxicity: A battery of tests is used to assess the potential for mutagenicity and clastogenicity.

-

Safety Pharmacology: Studies are conducted to evaluate the effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

Conclusion and Future Directions

The 2-methoxy-N-methylbenzamide scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics. Its demonstrated activity against a diverse range of biological targets underscores its significance in medicinal chemistry. Future research should focus on:

-

Target Selectivity: Fine-tuning the structure to enhance selectivity for the desired biological target and minimize off-target effects.

-

ADME/Tox Optimization: Improving the pharmacokinetic and safety profiles to ensure clinical viability.

-

Exploration of New Targets: Investigating the potential of this scaffold to modulate other therapeutically relevant targets.

This guide provides a foundational understanding of the pharmacological profile of 2-methoxy-N-methylbenzamide derivatives, offering valuable insights for the continued development of this important class of compounds.

References

-

Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. [Link]

-

Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - Semantic Scholar. Semantic Scholar. [Link]

-

Cytochrome P450 Induction | The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link]

-

Inhibition and Induction of Cytochrome P450 and the Clinical Implications. SpringerLink. [Link]

-

Prokinetic agents: current aspects with focus on cisapride. Annals of Gastroenterology. [Link]

-

Inhibition and induction of cytochrome P450 and the clinical implications. PubMed. [Link]

-

What are examples of drug interactions caused by induction and inhibition of the CYP450 (Cytochrome P450) enzyme family? - Dr.Oracle. Dr.Oracle. [Link]

-

Discovery of an Orally Bioavailable and Central Nervous System (CNS) Penetrant mGlu7 Negative Allosteric Modulator (NAM) in Vivo Tool Compound: N‑(2-(1H‑1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962). ACS Publications. [Link]

-

Discovery of an Orally Bioavailable and Central Nervous System (CNS) Penetrant mGlu7 Negative Allosteric Modulator (NAM) in Vivo Tool Compound: N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962). Europe PMC. [Link]

-

2-Propenamide, 2-methyl- (methacrylamide) - Evaluation statement. NICNAS. [Link]

-

Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. MDPI. [Link]

-

Preclinical Toxicology of New Drugs. Defense Technical Information Center. [Link]

-

In Vivo Neuroscience Models. Selvita. [Link]

-

Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides. National Institutes of Health. [Link]

-

Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI. [Link]

-

Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. PubMed. [Link]

-

2-Methoxybenzamide | C8H9NO2. PubChem. [Link]

-

Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. PubMed. [Link]

-

Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. MDPI. [Link]

-

Metabolism of methoxyphenamine and 2-methoxyamphetamine in P4502D6-transfected cells and cell preparations. PubMed. [Link]

-

2-Hydroxy-4-methoxy-N-(2-methylpropyl)benzamide Properties. United States Environmental Protection Agency. [Link]

-

Summary of Anti-Seizure Medications. Epilepsy Foundation. [Link]

-

A Comprehensive Guide to Toxicology in Preclinical Drug Development. ResearchGate. [Link]

-

Medications for Epilepsy and Seizures (Medication Search Tool). Epilepsy Foundation. [Link]

-

Prokinetic agents and antiemetics | Abdominal Key. Abdominal Key. [Link]

-

Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. [Link]

-

Second Generation of Antiepileptic Drugs and Oxidative Stress. National Institutes of Health. [Link]

-

Prokinetics • LITFL • CCC Nutrition. LITFL. [Link]

-

Metabolic pathways – Knowledge and References. Taylor & Francis Online. [Link]

-

Recent Advances in chemistry and pharmacology of 2-methoxyestradiol: An anticancer investigational drug. PubMed. [Link]

-

Effects of combined prokinetic administration on gastric emptying in critically ill patients. Pan-Arab Journal of Gastroenterology. [Link]

-

Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. National Institutes of Health. [Link]

-

Synthesis Characterization CNS and Analgesic Studies of Methyl 4- [(1E)-3-(Cyclopropylamino)-2-(3-Methoxyphenyl)-3-Oxoprop-1-Eny] Benzoate. ResearchGate. [Link]

Sources

- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acs.figshare.com [acs.figshare.com]

- 5. Discovery of an Orally Bioavailable and Central Nervous System (CNS) Penetrant mGlu7 Negative Allosteric Modulator (NAM) in Vivo Tool Compound: N-(2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl)-4-(cyclopropylmethoxy)-3-methoxybenzamide (VU6012962) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of methoxyphenamine and 2-methoxyamphetamine in P4502D6-transfected cells and cell preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Inhibition and induction of cytochrome P450 and the clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

An In-depth Technical Guide to N-Cyclohexyl-2-methoxy-N-methylbenzamide: Properties and Safety Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Cyclohexyl-2-methoxy-N-methylbenzamide, focusing on its chemical identity as cataloged in the PubChem database and a detailed analysis of its safety profile. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights grounded in established scientific principles, ensuring that researchers can handle this compound with a full understanding of its characteristics and the necessary safety protocols.

Chemical Identity and Physicochemical Properties

N-Cyclohexyl-2-methoxy-N-methylbenzamide is a substituted benzamide derivative. The accurate identification of any chemical compound is the foundation of safe and effective research. The primary and universally recognized identifier for this compound is its PubChem Compound Identification (CID).

PubChem CID: 73996251[1]

This unique identifier provides a centralized and authoritative source for the compound's known chemical and physical properties. The use of the PubChem CID is critical for avoiding ambiguity that can arise from the use of different naming conventions or synonyms.

A summary of the key chemical identifiers and properties for N-Cyclohexyl-2-methoxy-N-methylbenzamide is presented in the table below.

| Identifier | Value | Source |

| PubChem CID | 73996251 | [1] |

| CAS Number | 947935-14-0 | [1] |

| Molecular Formula | C15H21NO2 | [1] |

| Molecular Weight | 247.338 g/mol | [1] |

| IUPAC Name | N-cyclohexyl-2-methoxy-N-methylbenzamide | [1] |

| SMILES | CN(C1CCCCC1)C(=O)C2=CC=CC=C2OC | [1] |

| InChI Key | XOFREWHXNLECSD-UHFFFAOYSA-N | [1] |

Safety Data and Hazard Assessment

In the absence of a dedicated SDS, a scientifically sound approach is to evaluate the safety data of a structurally analogous compound. This process, known as "read-across," is a cornerstone of chemical hazard assessment when data for a specific substance is limited.

Selection of a Surrogate for Hazard Assessment

For the purpose of this guide, N-Cyclohexylbenzamide (CAS No. 1759-68-8) has been selected as a suitable surrogate for assessing the potential hazards of N-Cyclohexyl-2-methoxy-N-methylbenzamide.

Justification for Surrogate Selection:

-

Shared Core Structure: Both molecules share the N-cyclohexylbenzamide core, which is likely to be a primary determinant of their toxicological profiles.

-

Structural Differences: The target molecule has two additional substitutions: a methoxy group at the 2-position of the benzoyl ring and a methyl group on the amide nitrogen. While these groups will influence the molecule's physicochemical properties (e.g., solubility, metabolism), the fundamental hazard classes are often conserved within a chemical family.

It is crucial to acknowledge that while this read-across approach provides valuable guidance, the actual hazards of N-Cyclohexyl-2-methoxy-N-methylbenzamide may differ. Therefore, a conservative approach to safety precautions is strongly advised.

GHS Hazard Classification (Surrogate: N-Cyclohexylbenzamide)

The following GHS hazard classifications are based on the data available for N-Cyclohexylbenzamide.

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302 | Warning | Harmful if swallowed[2] |

| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Warning | Causes serious eye irritation[2] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335 | Warning | May cause respiratory irritation[2] |

First Aid Measures

In the event of exposure, the following first-aid measures, derived from data for structurally similar compounds, should be implemented immediately.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[3].

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician[3].

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[3].

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[3].

Handling and Storage

Proper handling and storage are critical for minimizing the risk of exposure.

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area, preferably in a chemical fume hood[3]. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols and Workflows

Workflow for Chemical Hazard Assessment in the Absence of a Specific SDS

The following diagram illustrates a logical workflow for assessing the hazards of a chemical compound when a dedicated Safety Data Sheet is not available. This self-validating system ensures that safety protocols are based on a sound, evidence-based approach.

Caption: Workflow for chemical hazard assessment with no specific SDS.

Conclusion

References

-

Thermo Fisher Scientific. (n.d.). N-Cyclohexyl-2-methoxy-N-methylbenzamide, 97%. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet for N-Cyclohexyl-2-benzothiazolesulfenamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15657, N-Cyclohexylbenzamide. Retrieved from [Link]

-

precisionFDA. (n.d.). N-CYCLOHEXYLBENZAMIDE. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Biological Activity of N-Cyclohexyl-2-methoxy-N-methylbenzamide Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and strategic considerations for evaluating the biological activity of N-Cyclohexyl-2-methoxy-N-methylbenzamide and its analogs. As a class of compounds with potential therapeutic applications, a thorough understanding of their biological effects is paramount for further development. This document will delve into the mechanistic rationale behind experimental design, data interpretation, and the elucidation of structure-activity relationships (SAR).

Introduction to Benzamide Derivatives in Drug Discovery

Benzamide derivatives represent a versatile scaffold in medicinal chemistry, forming the core structure of a wide range of clinically significant drugs. Their ability to engage with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, has made them a focal point of drug discovery efforts. The specific substitution pattern on the benzamide core, as seen in N-Cyclohexyl-2-methoxy-N-methylbenzamide, dictates the compound's physicochemical properties and its pharmacological profile. The cyclohexyl and methoxy groups can influence lipophilicity, metabolic stability, and receptor binding affinity, making the systematic exploration of analogs a critical step in optimizing for desired biological activity.

Elucidating the Mechanism of Action: A Hypothetical Signaling Pathway

While the specific targets of N-Cyclohexyl-2-methoxy-N-methylbenzamide analogs are not extensively documented in publicly available literature, we can propose a hypothetical signaling pathway based on common targets of similar benzamide structures, such as dopamine or serotonin receptors. This serves as a framework for designing experiments to test for such interactions.

A primary step in characterizing a novel compound is to determine its effect on cell signaling. A common approach is to utilize cell lines engineered to express a specific receptor of interest. Upon ligand binding, these receptors can initiate a cascade of intracellular events, often involving second messengers like cyclic AMP (cAMP) or calcium ions (Ca2+).

Caption: Hypothetical GPCR signaling pathways modulated by a benzamide analog.

Core Experimental Workflows for Biological Characterization

A tiered approach is recommended for the biological evaluation of N-Cyclohexyl-2-methoxy-N-methylbenzamide analogs. This ensures a systematic and cost-effective progression from initial screening to more detailed mechanistic studies.

Primary Screening: Identifying Biological Activity

The initial step involves screening the analogs against a panel of relevant biological targets. This can be accomplished through high-throughput screening (HTS) assays.

Experimental Protocol: In Vitro Receptor Binding Assay

-

Target Preparation: Isolate membranes from cells overexpressing the receptor of interest (e.g., HEK293 cells transfected with a specific dopamine receptor subtype).

-

Radioligand Binding: Incubate the membranes with a known radiolabeled ligand that has high affinity for the target receptor.

-

Compound Addition: Add varying concentrations of the N-Cyclohexyl-2-methoxy-N-methylbenzamide analog to displace the radioligand.

-

Incubation and Washing: Allow the binding to reach equilibrium, then rapidly wash the mixture through a filter to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Calculate the concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50 value). This provides a measure of the compound's binding affinity.

Caption: Workflow for a primary receptor binding screen.

Functional Assays: Determining Agonist vs. Antagonist Activity

Once binding affinity is established, it is crucial to determine the functional consequence of this binding. Is the compound an agonist, activating the receptor, or an antagonist, blocking the action of the endogenous ligand?

Experimental Protocol: cAMP Assay

-

Cell Culture: Plate cells expressing the target GPCR (e.g., a Gi- or Gs-coupled receptor) in a multi-well plate.

-

Compound Treatment: Treat the cells with varying concentrations of the benzamide analog, either alone (to test for agonist activity) or in the presence of a known agonist (to test for antagonist activity).

-

Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) kit.

-

Data Analysis: Plot the cAMP concentration against the analog concentration to generate dose-response curves. For agonists, calculate the EC50 (concentration for 50% maximal effect). For antagonists, calculate the IC50 (concentration for 50% inhibition of the agonist response).

Secondary Assays: Assessing Selectivity and Off-Target Effects

Promising lead compounds should be profiled for their selectivity against a panel of related and unrelated targets. This is critical for predicting potential side effects. A broad off-target screening panel, such as the Eurofins SafetyScreen, can provide valuable insights into the compound's promiscuity.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the N-Cyclohexyl-2-methoxy-N-methylbenzamide scaffold allows for the exploration of the SAR. Key modifications could include:

-

Cyclohexyl Ring: Substitution on the cyclohexyl ring or its replacement with other cyclic or acyclic groups.

-

Methoxy Group: Altering the position or nature of the substituent on the phenyl ring.

-

N-Methyl Group: Replacement with other alkyl groups or hydrogen.

The biological data obtained from these analogs should be compiled to identify key structural features that contribute to potency and selectivity.

Table 1: Hypothetical Biological Data for N-Cyclohexyl-2-methoxy-N-methylbenzamide Analogs

| Compound ID | R1 (on Phenyl) | R2 (on Nitrogen) | Receptor Binding IC50 (nM) | Functional Assay EC50/IC50 (nM) |

| Parent | 2-OCH3 | CH3 | 50 | 120 (Antagonist) |

| Analog 1 | 3-OCH3 | CH3 | 250 | >1000 |

| Analog 2 | 2-OCH3 | H | 75 | 200 (Antagonist) |

| Analog 3 | 2-Cl | CH3 | 30 | 80 (Antagonist) |

| Analog 4 | 2-OCH3 | C2H5 | 150 | 450 (Antagonist) |

Conclusion and Future Directions

The systematic evaluation of N-Cyclohexyl-2-methoxy-N-methylbenzamide analogs requires a multi-faceted approach, combining in vitro binding and functional assays with comprehensive SAR analysis. The insights gained from these studies are instrumental in guiding the optimization of lead compounds with improved potency, selectivity, and drug-like properties. Future work should focus on in vivo efficacy and safety studies for the most promising candidates to assess their therapeutic potential.

References

Due to the specific and potentially proprietary nature of the requested compound, direct references are not available. The following are representative, authoritative resources for the methodologies described.

Methodological & Application

N-Cyclohexyl-2-methoxy-N-methylbenzamide solubility in DMSO and ethanol

Topic: Technical Guide: Solubilization and Handling of N-Cyclohexyl-2-methoxy-N-methylbenzamide (CAS 947935-14-0) Content Type: Detailed Application Note and Protocol Audience: Researchers, Medicinal Chemists, and Assay Development Scientists

Executive Summary & Compound Profile

N-Cyclohexyl-2-methoxy-N-methylbenzamide (CAS: 947935-14-0) is a lipophilic benzamide derivative frequently utilized as a chemical probe or structural intermediate in medicinal chemistry programs targeting G-protein coupled receptors (GPCRs) and ion channels. Its structural core—a 2-methoxybenzamide moiety substituted with a bulky N-cyclohexyl and N-methyl group—imparts significant hydrophobicity, necessitating precise solubilization protocols to prevent precipitation ("crashing out") in aqueous biological assays.

This guide provides a standardized workflow for preparing stable stock solutions in Dimethyl Sulfoxide (DMSO) and Ethanol, ensuring data reproducibility in downstream applications such as High-Throughput Screening (HTS) and cell-based assays.

Physicochemical Profile

| Property | Value | Notes |

| CAS Number | 947935-14-0 | Unique Identifier |

| Molecular Formula | C₁₅H₂₁NO₂ | |

| Molecular Weight | 247.33 g/mol | |

| LogP (Predicted) | ~3.1 - 3.5 | Highly Lipophilic; Low aqueous solubility |

| Appearance | White to Off-white Solid | Crystalline powder |

| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Recommended for >10 mM stocks |

| Secondary Solvent | Ethanol (Absolute) | Suitable for specific toxicity-sensitive assays |

Solubility Characteristics & Solvent Selection

The solubility of N-Cyclohexyl-2-methoxy-N-methylbenzamide is governed by the hydrophobic effect of the cyclohexyl ring and the steric hindrance of the ortho-methoxy group.

A. Dimethyl Sulfoxide (DMSO)[3]

-

Status: Preferred Solvent. [1]

-

Solubility Limit: Typically >30 mg/mL (~120 mM).

-

Mechanism: DMSO is a polar aprotic solvent that effectively disrupts the crystal lattice of benzamides without reacting with the amide bond.

-

Application: Ideal for preparing 10 mM to 50 mM frozen stock solutions .

B. Ethanol (EtOH)

-

Status: Alternative Solvent.

-

Solubility Limit: Moderate, typically 1–10 mg/mL .

-

Mechanism: Ethanol is a polar protic solvent.[2] While it can dissolve the compound, the solubility capacity is lower than DMSO due to the compound's lack of significant hydrogen bond donors (tertiary amide).

-

Application: Used when DMSO interference (e.g., in specific enzyme assays or sensitive primary cell lines) is a concern.

C. Aqueous Buffers (PBS/Media)

-

Status: Insoluble.

-

Risk: Direct addition of solid compound to water will result in suspension, not solution.

-

Protocol: Must be introduced via solvent dilution (typically <1% v/v final solvent concentration).

Protocol A: Preparation of Master Stock Solutions

Objective: Create a stable, verified 10 mM stock solution in DMSO.

Materials:

-

N-Cyclohexyl-2-methoxy-N-methylbenzamide (Solid)

-

Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)

-

Vortex Mixer

-

Amber Glass Vials (to protect from potential photodegradation)

Procedure:

-

Weighing: Accurately weigh 2.47 mg of the compound into a sterile microcentrifuge tube or amber vial.

-

Calculation:

-

Target: 10 mM in 1 mL

-

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Tip: Do not use a pipette to "top up" to a volume mark. Add the exact volume of solvent to the known mass.

-

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Visual Check: Hold the vial against a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

Protocol B: Self-Validating Solubility Limit Test

Before running expensive biological assays, you must validate that the compound remains soluble at your working concentration in the assay buffer.

Workflow Diagram (DOT):

Figure 1: Decision tree for validating aqueous solubility prior to biological screening.

Procedure:

-

Prepare your assay buffer (e.g., PBS pH 7.4).

-

Spike the 10 mM DMSO stock into the buffer to achieve the highest intended assay concentration (e.g., 10 µM or 30 µM).

-

Critical Step: Incubate for 60 minutes at room temperature. Lipophilic compounds often precipitate slowly (kinetic solubility vs. thermodynamic solubility).

-

Measure turbidity (OD600) or inspect visually. If cloudy, the compound has crashed out.

-

Remedy: Lower the concentration or add a solubilizing agent like BSA (0.1%) or Tween-20 (0.05%) to the buffer to act as a carrier.

-

Application Note: Serial Dilution for IC50 Determination

When determining potency (IC50/EC50), avoiding "serial dilution errors" caused by precipitation is vital.

The "Intermediate Plate" Method: Do not dilute directly from 100% DMSO stock into 100% aqueous buffer in one step if the jump is large. Use an intermediate step.

-

Step 1 (DMSO Plate): Perform 3-fold serial dilutions in 100% DMSO .

-

Result: A range of concentrations (e.g., 10 mM

3.3 mM

-

-

Step 2 (Intermediate Plate): Dilute 1:10 into assay media (10% DMSO final).

-

Check: Ensure no precipitation at this 10% stage.

-

-

Step 3 (Assay Plate): Transfer from Intermediate Plate to cells/protein (e.g., 1:10 dilution).

-

Final: 1% DMSO concentration.

-

Table 1: Troubleshooting Common Issues

| Observation | Probable Cause | Corrective Action |

| Cloudiness upon water addition | Compound concentration exceeds aqueous solubility limit. | Reduce working concentration or add 0.1% BSA to buffer. |

| Yellowing of DMSO stock | Oxidation or contaminant. | Discard. Use fresh anhydrous DMSO and store under N₂ or Ar gas. |

| Inconsistent Assay Data | Compound adhering to plastic tips/plates. | Use "Low-Binding" polypropylene plastics; include 0.01% Triton X-100. |

References

-

Thermo Scientific Chemicals. (n.d.). N-Cyclohexyl-2-methoxy-N-methylbenzamide, 97%. Fisher Scientific.[3] Retrieved February 21, 2026, from [Link]

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for solubility protocols).

Sources

Application Note: A Validated Protocol for the Preparation of N-Cyclohexyl-2-methoxy-N-methylbenzamide Stock Solutions

Abstract

The integrity of experimental data in drug discovery and biomedical research is fundamentally reliant on the quality of the chemical reagents used. The preparation of accurate and stable stock solutions from solid compounds is a critical, yet often overlooked, procedural step that can significantly impact experimental reproducibility. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, validation, and storage of stock solutions for N-Cyclohexyl-2-methoxy-N-methylbenzamide, a representative benzamide-class small molecule. The protocol emphasizes scientific causality, self-validating systems through integrated quality control, and adherence to best practices for long-term stability.

Introduction: The Imperative of Precision

This guide moves beyond a simple list of steps to explain the causality behind each procedural choice. It establishes a workflow that is not only precise but also self-validating, ensuring that the final stock solution is of a known and verifiable quality.

Compound Characterization and Safety

A thorough understanding of the physicochemical properties of a compound is the foundation for developing a robust preparation protocol.

2.1 Physicochemical Properties

The key identifiers and properties for N-Cyclohexyl-2-methoxy-N-methylbenzamide are summarized below. The molecular weight is a critical parameter for all concentration calculations.

| Property | Value | Reference |

| CAS Number | 947935-14-0 | [2] |

| Molecular Formula | C₁₅H₂₁NO₂ | [2] |

| Molecular Weight | 247.34 g/mol | [2] |

| Typical Purity | ≥97% | [2] |

| Physical State | Solid (Crystal/Powder) | [3] |

2.2 Solubility Principles and Solvent Selection

The solubility of a compound is dictated by its molecular structure. N-Cyclohexyl-2-methoxy-N-methylbenzamide possesses both nonpolar (cyclohexyl and benzene rings) and polar (amide and methoxy groups) moieties. This amphipathic nature predicts poor solubility in highly polar solvents like water and good solubility in organic solvents. The guiding principle is "like dissolves like," where solutes dissolve best in solvents with similar molecular properties[4][5][6].

For biological applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice for the following reasons:

-

High Solubilizing Power: Its polar aprotic nature effectively dissolves a wide range of nonpolar and polar organic molecules[6].

-

Biological Compatibility: It is miscible with aqueous culture media and is generally tolerated by cells at low final concentrations (typically <0.5%)[7].

-

Stability: Many compounds demonstrate acceptable long-term stability when stored in DMSO under proper conditions[8].

2.3 Safety and Handling

While a specific Safety Data Sheet (SDS) for N-Cyclohexyl-2-methoxy-N-methylbenzamide must be consulted prior to handling, related benzamide compounds are known to cause skin and eye irritation[9][10]. Therefore, standard laboratory precautions are mandatory.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses[10][11].

-

Ventilation: Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation.

-

Disposal: Dispose of waste according to local and national regulations.

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common concentration for primary compound libraries. The methodology is built upon the gravimetric method, which is inherently more accurate than volumetric measurements as it is not influenced by the powder's bulk density[12][13][14].

3.1 Materials and Equipment

-

N-Cyclohexyl-2-methoxy-N-methylbenzamide (solid)

-

Anhydrous, high-purity DMSO (≥99.9%)

-

Analytical balance (readable to at least 0.1 mg)

-

Amber glass vials with PTFE-lined screw caps

-

Calibrated micropipettes (P1000)

-

Vortex mixer

-

Bath sonicator

-

Sterile pipette tips and weigh boats

3.2 Experimental Workflow Diagram

Caption: Workflow for stock solution preparation and validation.

3.3 Step-by-Step Methodology

-

Calculate Required Mass: The first step is to calculate the mass of the compound needed for the desired concentration and volume[15]. For a 10 mM stock solution in 1 mL :

-

Mass (mg) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 247.34 g/mol × 1000 mg/g

-

Mass (mg) = 2.47 mg

-

-

Gravimetric Weighing:

-

Place a clean, labeled amber vial on the analytical balance and tare the weight.

-

Carefully add the compound into the vial until the balance reads 2.47 mg. Record the exact mass. Causality: Using the final container for weighing prevents material loss during transfer.

-

-

Solvent Addition:

-

Using a calibrated micropipette, add approximately 90% of the final volume of DMSO (e.g., 900 µL for a 1 mL final volume) to the vial containing the weighed compound. Causality: Adding less than the final volume ensures the solution can be brought to the precise final volume after complete dissolution.

-

-

Dissolution:

-

Securely cap the vial and vortex vigorously for 1 minute.

-

Visually inspect for any undissolved particulates.

-

If particulates remain, place the vial in a bath sonicator for 10-15 minutes. Gentle warming of the bath (to ~30°C) can aid dissolution, but should only be done if the compound's thermal stability is known[4][16]. Causality: Sonication uses ultrasonic waves to break up solute aggregates, increasing the rate of dissolution without altering the compound's solubility limit[4].

-

-

Bringing to Final Volume (Q.S.):

-

Once the compound is fully dissolved, carefully add DMSO with a calibrated pipette until the final target volume (1.0 mL) is reached. This is known as "quantity sufficient" or Q.S.[15].

-

Invert the vial several times to ensure the final solution is homogeneous.

-

Quality Control: A Self-Validating System

A prepared stock solution should never be assumed to be accurate. A simple and rapid quality control (QC) check is essential for validating the concentration and ensuring the compound has not degraded[1][17]. UV-Visible (UV-Vis) spectrophotometry is an ideal tool for this purpose, as the benzamide structure contains a chromophore that absorbs UV light[18].

4.1 Protocol for UV-Vis Verification

-

Prepare a Dilution: The stock solution (10 mM) is too concentrated for an accurate UV-Vis reading. Prepare a 1:100 dilution (for a final concentration of 100 µM) in DMSO. This typically brings the absorbance into the ideal linear range of the instrument (0.1-1.0 AU)[17].

-

Perform a Wavelength Scan: Use a spectrophotometer to scan the diluted sample from approximately 220 nm to 400 nm to determine the wavelength of maximum absorbance (λmax). Use DMSO as the blank.

-

Record Absorbance: Record the absorbance value at the determined λmax.

-

Establish a Baseline: This initial λmax and absorbance value serve as a "fingerprint" for the freshly prepared, validated stock. It can be used for comparison in future stability checks. For absolute concentration determination, a standard curve or a known molar extinction coefficient would be required.

4.2 QC Data Summary

| Parameter | Specification | Purpose |

| Target Concentration | 10 mM | Desired stock concentration. |

| Actual Mass Weighed | e.g., 2.47 mg | Used to calculate the true concentration. |

| λmax | Compound-specific | A primary identifier from the UV spectrum. |

| Absorbance @ λmax | e.g., 0.85 AU | Proportional to concentration; baseline for stability. |

| Pass/Fail Criteria | Clear solution, no precipitate. | Ensures complete dissolution. |

Storage and Long-Term Stability

Proper storage is crucial to maintain the integrity of the stock solution over time.

-

Aliquotting: The validated stock solution should immediately be aliquoted into smaller, single-use volumes in tightly sealed amber vials. Causality: This practice is the most effective way to prevent degradation caused by repeated freeze-thaw cycles and minimizes the risk of contamination[7][19][20].

-

Storage Temperature: Store aliquots in a freezer at -20°C for short-to-medium term storage (up to 6 months) or at -80°C for long-term storage[7].

-

Light Protection: The use of amber vials protects the compound from potential photodegradation[21].

-

Stability Studies: While many compounds are stable in DMSO for extended periods when frozen, stability is not guaranteed[8][22][23]. For critical applications, it is advisable to re-qualify a stock solution using the UV-Vis fingerprint after long-term storage to check for any signs of degradation (e.g., a significant decrease in absorbance).

Conclusion

The protocol described herein provides a robust and verifiable method for preparing N-Cyclohexyl-2-methoxy-N-methylbenzamide stock solutions. By integrating the principles of gravimetric measurement, appropriate solvent selection, and mandatory UV-Vis quality control, researchers can ensure the accuracy of their stock concentrations. This attention to detail at the outset is a cornerstone of generating reproducible and reliable scientific data.

References

-

Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

-

Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. Retrieved from [Link]

-

Harris, D., et al. (2011). UV-Vis scan-based quality control of assay-ready plates for improved data integrity. Drug Discovery World. Retrieved from [Link]

-

Motan Group. (2023). What is the difference between volumetric and gravimetric dosing?. Retrieved from [Link]

-

ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?. Retrieved from [Link]

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

-

Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). N-cyclohexyl-N-methyl-benzamide. NIST Chemistry WebBook. Retrieved from [Link]

-

Henderson, T. J. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(cyclohexylmethyl)-2-hydroxybenzamide. PubChem. Retrieved from [Link]

-

ResearchGate. (2025). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Retrieved from [Link]

-

Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

-

1.plastcompany. (n.d.). GRAVIMETRIC FEEDER VERSUS VOLUMETRIC FEEDER. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Cyclohexylbenzamide. PubChem. Retrieved from [Link]

-

Modern Drug Discovery. (2001). News in Brief: Sample stability during freeze-thaw. Retrieved from [Link]

-

Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

-

HunterLab. (2023). Quality Control with UV-VIS Spectrophotometry: Analysis Applications in Beer. Retrieved from [Link]

-

DEMIC Datentechnik. (n.d.). Gravimetric Feeding vs. Volumetric Feeding. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

-

A&A Pharmachem. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?. Retrieved from [Link]

-

Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. Retrieved from [Link]

-

Sunswell. (2025). Volumetric vs Gravimetric Filling: A Comparison for Precision Applications. Retrieved from [Link]

-

Farag, M. A., et al. (2022). UV Fingerprinting Approaches for Quality Control Analyses of Food and Functional Food Coupled to Chemometrics: A Comprehensive Analysis of Novel Trends and Applications. Foods, 11(18), 2886. Retrieved from [Link]

-

Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-9. Retrieved from [Link]

-

Kumar, L., & Verma, S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 123-131. Retrieved from [Link]

-

Movacolor. (2023). Gravimetric feeder versus volumetric feeder. Retrieved from [Link]

-

Lab Manager. (2024). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Retrieved from [Link]

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. N-Cyclohexyl-2-methoxy-N-methylbenzamide, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 3. tcichemicals.com [tcichemicals.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]

- 6. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]

- 7. captivatebio.com [captivatebio.com]

- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. lgcstandards.com [lgcstandards.com]

- 12. 02 - What is the difference between volumetric and gravimetric dosing? [motan-group.com]

- 13. GRAVIMETRIC FEEDER VERSUS VOLUMETRIC FEEDER - plastcompany [1plastcompany.cz]

- 14. Gravimetric Feeding vs. Volumetric Feeding [demic-datentechnik.de]

- 15. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide | Lab Manager [labmanager.com]